Cas no 16076-86-1 (5-Bromo-7-Methylindole-3-Carboxaldehyde)
5-Bromo-7-Methylindole-3-Carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3-carboxaldehyde, 5-bromo-7-methyl-
- 5-Bromo-7-methyl-1H-indole-3-carbaldehyde
- 5-Bromo-7-methylindole-3-carboxaldehyde
- 5-Bromo-7-methyl-1H-indole-3-carboxaldehyde
- 5-Bromo-3-formyl-7-methylindole
- 5-Bromo-7-methylindole-3-carboxaldehyde, 97%
- SCHEMBL674053
- DA-09679
- 16076-86-1
- 5-Bromo-7-Methylindole-3-Carboxaldehyde
-
- MDL: MFCD12962653
- Inchi: 1S/C10H8BrNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3
- InChI Key: PWVROEJTQXCJAF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C2=C(C=1)C(C=O)=CN2
Computed Properties
- Exact Mass: 236.97894
- Monoisotopic Mass: 236.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.9A^2
- XLogP3: 2.6
Experimental Properties
- Density: 1.630±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 235-240 °C
- Solubility: Very slightly soluble (0.4 g/l) (25 º C),
- PSA: 32.86
5-Bromo-7-Methylindole-3-Carboxaldehyde Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
5-Bromo-7-Methylindole-3-Carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 759244-500MG |
5-Bromo-7-methylindole-3-carboxaldehyde |
16076-86-1 | 97% | 500MG |
¥576.27 | 2022-02-24 | |
| TRC | B817043-1mg |
5-Bromo-7-Methylindole-3-Carboxaldehyde |
16076-86-1 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B817043-2mg |
5-Bromo-7-Methylindole-3-Carboxaldehyde |
16076-86-1 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B817043-10mg |
5-Bromo-7-Methylindole-3-Carboxaldehyde |
16076-86-1 | 10mg |
$ 160.00 | 2022-06-06 |
5-Bromo-7-Methylindole-3-Carboxaldehyde Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on 5-Bromo-7-Methylindole-3-Carboxaldehyde
5-Bromo-7-Methylindole-3-Carboxaldehyde: A Promising Scaffold for Medicinal Chemistry
5-Bromo-7-Methylindole-3-Carboxaldehyde is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry. Its molecular formula, C10H9BrNO, reflects the presence of a bromine atom at the 5-position, a methyl group at the 7-position, and an aldehyde functional group at the 3-position of the indole ring. The CAS number 16076-86-1 serves as a unique identifier for this compound, facilitating its precise characterization in chemical databases and research publications. The indole ring is a fundamental scaffold in natural products and pharmaceuticals, known for its ability to modulate diverse biological targets, including G-protein coupled receptors (GPCRs) and protein kinases. The aldehyde functional group in 5-Bromo-7-Methylindole-3-Carboxaldehyde further enhances its reactivity and potential for chemical modification, making it a versatile building block in drug discovery.
Recent studies have highlighted the indole-3-carboxaldehyde moiety as a critical pharmacophore for targeting inflammation and metabolic disorders. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 5-Bromo-7-Methylindole-3-Carboxaldehyde exhibits potent anti-inflammatory activity by modulating the NF-κB signaling pathway. This finding aligns with the broader trend of exploring indole derivatives as inhibitors of inflammatory cytokines, such as TNF-α and IL-6. The bromine substituent at the 5-position is believed to enhance the compound's lipophilicity, facilitating its penetration into cellular membranes and improving its ability to interact with intracellular targets. This structural feature may also contribute to the compound's selectivity for specific enzyme isoforms, a critical consideration in drug development.
The methyl group at the 7-position of the indole ring plays a dual role in the compound's biological activity. On one hand, it stabilizes the aromatic system, reducing the likelihood of unwanted side reactions. On the other hand, it may act as a hydrogen bond acceptor, enhancing the compound's interactions with protein targets. A 2024 review in Drug Discovery Today emphasized the importance of functional group placement in indole derivatives, noting that the 7-methyl substitution can significantly influence the compound's binding affinity for GPCRs. This insight underscores the potential of 5-Bromo-7-Methylindole-3-Carboxaldehyde as a lead compound for developing drugs targeting neurotransmitter systems, such as serotonin and dopamine receptors.
From a synthetic perspective, the preparation of 5-Bromo-7-Methylindole-3-Carboxaldehyde has been the subject of several recent advancements. A 2023 paper in Organic Letters described a novel catalytic method involving palladium-mediated cross-coupling reactions to introduce the bromine atom at the 5-position. This approach not only improves the efficiency of the synthesis but also reduces the environmental impact associated with traditional methods. The green chemistry principles applied in this study reflect the growing emphasis on sustainable practices in pharmaceutical research. Additionally, the aldehyde functional group can be further modified through oxidation or reduction reactions to generate derivatives with enhanced pharmacological profiles, as demonstrated in a 2023 study on indole-based antidiabetic agents.
One of the most promising applications of 5-Bromo-7-Methylindole-3-Carboxaldehyde lies in its potential as an anti-inflammatory agent. A 2024 preclinical study published in Pharmacological Research showed that the compound significantly reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. The indole ring is known to interact with the NF-κB pathway through various mechanisms, including the modulation of IKK complex activity and the inhibition of IκBα phosphorylation. The bromine substituent may further amplify this effect by stabilizing the interaction between the compound and its target proteins.
The aldehyde functional group in 5-Bromo-7-Methylindole-3-Carboxaldehyde also presents opportunities for the development of prodrugs. A 2023 study in European Journal of Medicinal Chemistry explored the use of this compound as a prodrug for targeting neurodegenerative diseases. The aldehyde group was modified to include a cleavable linker, which allows the release of an active metabolite in the brain. This strategy is particularly relevant for conditions such as Alzheimer's disease, where the blood-brain barrier poses a significant challenge for drug delivery. The indole scaffold is well-suited for such modifications due to its inherent stability and the ease with which functional groups can be introduced.
Recent computational studies have provided further insights into the binding interactions of 5-Bromo-7-Methylindole-3-Carboxaldehyde with its biological targets. A 2024 molecular dynamics simulation published in Journal of Computational Chemistry revealed that the compound forms hydrogen bonds with key residues in the GPCR family, including serine and threonine residues in the transmembrane domain. These interactions are critical for the compound's ability to activate or inhibit receptor signaling pathways. The bromine atom was found to engage in hydrophobic interactions with the lipid bilayer, enhancing the compound's membrane permeability. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing the compound's pharmacological properties.
Despite its promising potential, the development of 5-Bromo-7-Methylindole-3-Carboxaldehyde as a therapeutic agent faces several challenges. One major hurdle is the selectivity of the compound for its intended targets. While the bromine substituent and methyl group contribute to its specificity, further modifications may be required to minimize off-target effects. Additionally, the aldehyde functional group can be prone to oxidation in vivo, which may reduce the compound's stability and efficacy. A 2023 study in Chemical Research in Toxicology proposed the use of protecting groups to stabilize the aldehyde moiety during drug development, a strategy that could significantly enhance the compound's therapeutic potential.
In conclusion, 5-Bromo-7-Methylindole-3-Carboxaldehyde represents a valuable scaffold for the development of novel therapeutics. Its unique structure, characterized by the indole ring, bromine substituent, methyl group, and aldehyde functional group, offers a versatile platform for targeting a wide range of biological processes. The growing body of research on this compound, from its synthetic methods to its biological activity, underscores its significance in the field of medicinal chemistry. As further studies are conducted, the potential applications of 5-Bromo-7-Methylindole-3-Carboxaldehyde in treating inflammatory diseases, neurodegenerative conditions, and metabolic disorders are likely to expand, solidifying its role as a key player in modern drug discovery.
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